1,3,5-Tris(2-carboxyphenyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

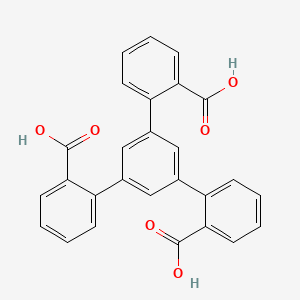

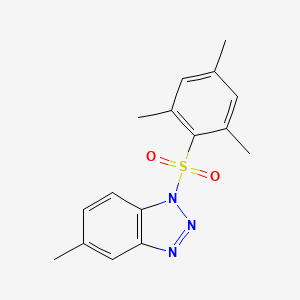

1,3,5-Tris(2-carboxyphenyl)benzene is an aromatic hydrocarbon that belongs to the class of compounds known as triphenylbenzenes. It is characterized by the presence of three phenyl rings that are connected by a central benzene ring .

Synthesis Analysis

The synthesis of 1,3,5-Tris(2-carboxyphenyl)benzene has been achieved through various methods. One such method involves Suzuki-Miyaura cross-coupling reactions of 2-aminophenylboronic acid with 1,3,5-triiodobenzene in the presence of Ba(OH)2, Pd(OAC)2, and (2-biphenyl)dicyclohexylphosphine .Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(2-carboxyphenyl)benzene consists of a central benzene ring to which three phenyl rings are attached. Each of these phenyl rings is further substituted with a carboxylic acid group .Chemical Reactions Analysis

1,3,5-Tris(2-carboxyphenyl)benzene has been used in the synthesis of coordination polymers. These polymers were constructed from these organic linkers and copper ions in high yields. The carbonization of the linkers afforded a microporous carbon that shows type I adsorption–desorption .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Tris(2-carboxyphenyl)benzene include a melting point of 322-327 °C and a molecular weight of 438.43. It is soluble in tetrahydrofuran .Scientific Research Applications

Anticancer Potential

One of the most promising applications of 1,3,5-Tris(2-carboxyphenyl)benzene is in the field of cancer research . It has been found to bind to DNA, which is a significant property for anticancer drugs . This compound has shown promising results against breast and cervical cancer cell lines . The binding of this compound to DNA unwinds the DNA helix, which could potentially interfere with the replication of cancer cells .

Detection of Nitroaromatic Compounds

This compound has been used in the construction of a Cd(II)-based complex for the detection of nitroaromatic compounds . Nitroaromatic compounds are important agents for environmental pollution, and their detection is a hot research topic . The constructed complex effectively detects electron-deficient nitro aromatic explosives and is highly sensitive towards p-nitroaniline (4-NA) .

Fabrication of Proton Exchange Membranes

1,3,5-Tris(2-carboxyphenyl)benzene can be used in the fabrication of proton exchange membranes (PEMs) by covalently linking polybenzimidazole (PBI) and 1,3,5-tris (bromomethyl)benzene . These PEMs can be used for fuel cell applications .

Synthesis of Trifluoroacetamide Derivative Triaza [3 3 ]cyclophane

This compound is also used in the synthesis of trifluoroacetamide derivative triaza [3 3 ]cyclophane .

Functionalization of Metal Organic Frameworks (MOFs)

1,3,5-Tris(2-carboxyphenyl)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) . These MOFs have potential usage in gas storage, gas separation, and catalysis .

Building Block for Metal Organic Frameworks

This compound is used as a building block for metal organic frameworks, which is a 3D-microporous material . These materials find applications in gas adsorption and separation technologies .

Safety and Hazards

Future Directions

Future research directions could include the synthesis of metallic and non-metallic derivatives of 1,3,5-Tris(2-carboxyphenyl)benzene and their potential use as bioactive molecules for the treatment of cancer . Additionally, the functionalization and modification of the ligand have been realized with amine and hydroxy groups .

Mechanism of Action

Target of Action

The primary target of 1,3,5-Tris(2-carboxyphenyl)benzene is DNA . It binds to DNA by groove binding . This compound has also been used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis .

Mode of Action

1,3,5-Tris(2-carboxyphenyl)benzene: interacts with its targets, primarily DNA, through groove binding . This binding is significant and results in the unwinding of the DNA helix .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,3,5-Tris(2-carboxyphenyl)benzene Given its use in the construction of mofs, it can be inferred that it may have good stability and potential for controlled release

Result of Action

The molecular and cellular effects of 1,3,5-Tris(2-carboxyphenyl)benzene ’s action primarily involve the unwinding of the DNA helix . This could potentially interfere with the normal functioning of the cell, leading to various downstream effects. In addition, it has been investigated as a promising anticancer drug against breast and cervical cancer cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3,5-Tris(2-carboxyphenyl)benzene Given its use in the construction of mofs, it can be inferred that it may have good stability under various conditions

properties

IUPAC Name |

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O6/c28-25(29)22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26(30)31)15-18(14-16)21-9-3-6-12-24(21)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAJWMFPXLZPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(2-carboxyphenyl)benzene | |

CAS RN |

955050-88-1 |

Source

|

| Record name | 955050-88-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)

![(2R,3S,4R,5R,6S)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2602993.png)

![4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2602994.png)

![4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2602997.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2602998.png)

![4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2602999.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2603006.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603007.png)

![N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride](/img/structure/B2603013.png)